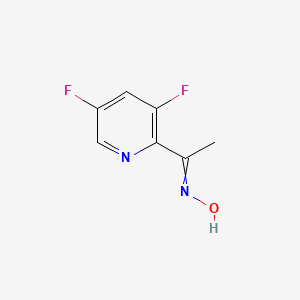

(Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime

Description

“(Z)-1-(3,5-Difluoropyridin-2-yl)ethanone oxime” (CAS: 1075756-91-0) is a fluorinated pyridine derivative with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13–172.14 g/mol . The compound features a pyridine ring substituted with fluorine atoms at the 3- and 5-positions, an ethanone group at the 2-position, and an oxime functional group in the Z-configuration. Its synthesis typically involves the reaction of 1-(3,5-difluoropyridin-2-yl)ethanone with hydroxylamine under controlled conditions to favor the Z-isomer .

The compound is listed with a purity of ≥95% and has been marketed for laboratory use, though some suppliers report it as discontinued .

Properties

IUPAC Name |

N-[1-(3,5-difluoropyridin-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c1-4(11-12)7-6(9)2-5(8)3-10-7/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEYUDVESARXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime typically involves the reaction of 3,5-difluoropyridine with hydroxylamine under specific conditions. One common method includes the treatment of 3,5-difluoropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules through various chemical reactions. The compound can undergo oxidation, reduction, and substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Common Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to nitroso derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Forms amines or hydroxylamines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution with hydroxylamine group | Amines, thiols, alcohols |

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent and its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the compound's cytotoxic effects on the C6 glioma cell line:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest in G0/G1 phase |

| 5-FU | C6 | 8.34 | Standard chemotherapy agent |

The results suggest that this compound may possess anticancer properties comparable to established chemotherapeutics like 5-fluorouracil.

Medicinal Chemistry

Drug Development Potential

The compound is being explored as a potential drug candidate due to its unique structure and reactivity. Its ability to interact with specific molecular targets makes it a candidate for further development in therapeutic applications.

Material Science Applications

Development of New Materials

In materials science, this compound is utilized in the development of polymers and coatings with specific properties. The incorporation of fluorine atoms enhances the material's performance characteristics such as stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

- Substituent Effects: Oxime vs. Methoxy: The oxime group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methoxy analogue (C₈H₇F₂NO₂), which is more lipophilic .

Synthetic Pathways :

- The Z-configuration may confer stereochemical specificity in binding interactions, relevant in medicinal chemistry applications .

Research and Development Considerations

- Biological Potential: While specific data on biological activity are lacking, fluorinated pyridines are prevalent in agrochemicals and pharmaceuticals. The oxime group’s ability to act as a bioisostere for carbonyl or amine groups could enhance target binding .

Biological Activity

(Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluoropyridine with ethanone and hydroxylamine. This method has been adapted from various protocols to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxime derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest in G0/G1 phase |

| 5-FU | C6 | 8.34 | Standard chemotherapy agent |

The compound labeled as 5f demonstrated a higher efficacy than 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent, indicating that this compound may have similar or superior anticancer properties .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis has shown that the compound leads to significant cell cycle arrest, particularly in the G0/G1 phase, which is critical for halting the proliferation of cancer cells .

Study on Similar Oxime Derivatives

A study conducted on a series of oxime derivatives demonstrated that modifications in the structure significantly influenced their biological activity. The introduction of fluorine atoms was noted to enhance lipophilicity and metabolic stability, leading to improved cell penetration and binding affinity to target proteins .

In another case study involving the evaluation of various oxime derivatives against different cancer cell lines, it was found that certain structural modifications could lead to enhanced anticancer activity. For example, compounds with additional halogen substitutions exhibited increased potency against specific cancer types .

Q & A

Basic: What are the recommended synthetic routes for (Z)-1-(3,5-difluoropyridin-2-yl)ethanone oxime, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone with hydroxylamine hydrochloride under reflux in ethanol/water, followed by Z-isomer isolation via column chromatography . Key optimization parameters include:

- Temperature control : Maintain 70–80°C to balance reaction rate and byproduct formation.

- pH adjustment : Use NaHCO₃ to neutralize HCl generated during oxime formation.

- Purification : Employ chiral HPLC or recrystallization (e.g., ethyl acetate/hexane) for stereochemical purity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm oxime geometry (Z vs. E) via coupling constants (e.g., J = 8–12 Hz for Z-configuration) and fluorine splitting patterns .

- FT-IR : Identify ν(N–O) stretches near 950–980 cm⁻¹ and pyridine ring vibrations at 1600–1650 cm⁻¹.

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HF or NH₂OH).

Advanced: How can crystallographic data resolve contradictions in proposed structures of (Z)-isomer derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving ambiguities. For example, SHELX software can model fluorine positional disorders and validate hydrogen-bonding networks (e.g., oxime O–H···Npyridine interactions) . Common pitfalls include:

- Twinned crystals : Use PLATON’s TWINABS for data integration.

- Disordered fluorines : Apply restraints (ISOR/DFIX) during refinement.

- Validation tools : Check CIF files with IUCr’s checkCIF to flag outliers (e.g., R-factor discrepancies >5%) .

Advanced: What computational methods predict the coordination behavior of this compound with transition metals?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) can model ligand-metal interactions. Key steps:

- Geometry optimization : Compare Z/E isomer stability (ΔG < 2 kcal/mol favors Z) .

- Natural Bond Orbital (NBO) analysis : Quantify donor-acceptor interactions (e.g., pyridine N → metal σ-donation vs. oxime N→M π-backbonding).

- Molecular docking : Predict binding affinities for metalloenzyme inhibition studies.

Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of the oxime group in aqueous systems?

Answer:

The oxime group exhibits pH-dependent tautomerism (oxime ⇌ nitroso). Methodological insights:

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 270 nm for oxime → 310 nm for nitroso).

- pKa determination : Use potentiometric titration (expected pKa ~8–10 for deprotonation).

- Solvent effects : Polar aprotic solvents (DMSO) stabilize the oxime form, while protic solvents (MeOH) favor tautomerization .

Advanced: What strategies mitigate fluorine-mediated side reactions during derivatization of this compound?

Answer:

Fluorine’s electronegativity can lead to unexpected dehalogenation or ring-opening. Mitigation approaches:

- Low-temperature reactions : Use –20°C for Grignard additions to prevent C–F cleavage.

- Protecting groups : Temporarily mask oxime with Boc groups during halogenation.

- Catalytic systems : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to retain pyridine integrity .

Basic: How is the antimicrobial activity of this compound evaluated in vitro?

Answer:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines).

- Time-kill studies : Compare bactericidal effects at 2× MIC over 24 hours.

- Synergy testing : Combine with β-lactams; calculate Fractional Inhibitory Concentration Index (FICI) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix interference : Use SPE (C18 cartridges) for plasma sample cleanup.

- LC-MS/MS optimization : Employ a HILIC column (e.g., Acquity BEH Amide) to resolve polar metabolites.

- Internal standards : Deuterated analogs (e.g., d₃-oxime) correct for ion suppression .

Advanced: How does the Z-configuration influence the compound’s reactivity in [3+2] cycloaddition reactions?

Answer:

The Z-isomer’s spatial arrangement enhances regioselectivity in azide-alkyne cycloadditions:

- Steric effects : Proximity of pyridine fluorines directs nitrile oxide attack to the β-position.

- Kinetic vs. thermodynamic control : Z-isomer favors 1,4-disubstituted triazoles under CuAAC conditions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.